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Compound of Interest

Compound Name: 2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

organic compound 2,2-Dimethyl-5-oxooctanal. Due to the limited availability of

experimentally-derived spectra for this specific molecule in public databases, this document

presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. These predictions offer valuable insights for the identification

and characterization of this compound. Additionally, this guide outlines generalized

experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,2-Dimethyl-5-
oxooctanal. This data has been generated using computational chemistry models and should

be considered as an estimation. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Data for 2,2-Dimethyl-5-oxooctanal
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.4 - 9.6 Singlet 1H Aldehyde H (CHO)

2.5 - 2.7 Triplet 2H
Methylene H (CH₂)

adjacent to ketone

2.3 - 2.5 Triplet 2H
Methylene H (CH₂)

alpha to aldehyde

1.5 - 1.7 Sextet 2H Methylene H (CH₂)

1.1 - 1.2 Singlet 6H
Gem-dimethyl H (2 x

CH₃)

0.8 - 1.0 Triplet 3H
Terminal methyl H

(CH₃)

Table 2: Predicted ¹³C NMR Data for 2,2-Dimethyl-5-oxooctanal

Chemical Shift (ppm) Carbon Type Assignment

205 - 215 C=O Ketone Carbonyl

200 - 205 C=O Aldehyde Carbonyl

45 - 55 C Quaternary Carbon (C(CH₃)₂)

40 - 50 CH₂
Methylene Carbon adjacent to

ketone

35 - 45 CH₂
Methylene Carbon alpha to

aldehyde

20 - 30 CH₂ Methylene Carbon

20 - 25 CH₃
Gem-dimethyl Carbons (2 x

CH₃)

10 - 15 CH₃ Terminal Methyl Carbon
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Table 3: Predicted IR Spectroscopy Data for 2,2-Dimethyl-5-oxooctanal

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H Stretch (Aliphatic)

2750 - 2700 Medium C-H Stretch (Aldehyde)

1720 - 1740 Strong C=O Stretch (Aldehyde)

1705 - 1725 Strong C=O Stretch (Ketone)

1470 - 1450 Medium C-H Bend (Methylene)

1390 - 1370 Medium C-H Bend (Methyl)

Table 4: Predicted Mass Spectrometry Data for 2,2-Dimethyl-5-oxooctanal

m/z Relative Intensity (%) Assignment

170 10 [M]⁺ (Molecular Ion)

141 30 [M - CHO]⁺

113 40 [M - C₄H₉]⁺

99 100 [CH₃CH₂CH₂CO]⁺

71 80 [C₄H₇O]⁺

57 90 [C₄H₉]⁺

43 60 [CH₃CO]⁺

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra. The specific

parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified 2,2-Dimethyl-5-oxooctanal in
approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if

not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The

number of scans will depend on the sample concentration.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)

are typically required. Proton decoupling is used to simplify the spectrum and improve signal-

to-noise.

Data Processing: Process the acquired free induction decay (FID) signal by applying a

Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in

the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to

the reference standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 2,2-
Dimethyl-5-oxooctanal directly onto the ATR crystal. For a solid sample, a small amount of

the powder would be pressed firmly against the crystal.

Background Spectrum: Record a background spectrum of the empty ATR accessory to

account for atmospheric and instrumental absorptions.

Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically

subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups. The intensity, position, and shape of the peaks provide structural information.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2,2-Dimethyl-5-oxooctanal into the mass

spectrometer. Common techniques include direct infusion via a syringe pump or coupling the

spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior

separation.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for

volatile compounds, which typically results in extensive fragmentation. Softer ionization

techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to

observe the molecular ion more readily.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the

molecule. The molecular ion peak confirms the molecular weight of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data for 2,2-Dimethyl-5-oxooctanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431198#spectroscopic-data-for-2-2-dimethyl-5-
oxooctanal-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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